4'-Hexyl-2-methylpropiophenone
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Overview
Description
4’-Hexyl-2-methylpropiophenone is an organic compound belonging to the class of propiophenones. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound is characterized by a propiophenone structure with a hexyl substituent at the para position and a methyl group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hexyl-2-methylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-hexylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods: Industrial production of 4’-Hexyl-2-methylpropiophenone often involves large-scale batch reactors equipped with temperature control systems and reflux condensers. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistent production of the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4’-Hexyl-2-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous solvents.
Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4’-Hexyl-2-methylpropiophenone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Hexyl-2-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s ketone group is highly reactive, allowing it to participate in various biochemical reactions. It can interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methylpropiophenone: Shares a similar propiophenone structure but lacks the hexyl substituent.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxyl group, making it more reactive in certain chemical reactions.
2-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1-propanone: Features a methoxy group, influencing its chemical and physical properties.
Uniqueness: 4’-Hexyl-2-methylpropiophenone is unique due to its hexyl substituent, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its potential for various applications in research and industry.
Properties
IUPAC Name |
1-(4-hexylphenyl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-4-5-6-7-8-14-9-11-15(12-10-14)16(17)13(2)3/h9-13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOWXOGZIMDWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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